

# Validating the Structure of 3-Amino-4-methoxybenzanilide: A Spectroscopic Comparison

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## Compound of Interest

Compound Name: 3-Amino-4-methoxybenzanilide

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A definitive confirmation of the chemical structure of **3-Amino-4-methoxybenzanilide** is achieved through a complementary approach employing four key spectroscopic techniques: Nuclear Magnetic Resonance ( $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comparative analysis of the spectroscopic data for **3-Amino-4-methoxybenzanilide** against its structurally related isomers, 3-Amino-4-methoxybenzamide and 4-Amino-3-methoxybenzanilide, highlighting the unique spectral fingerprints that enable unambiguous identification.

This comprehensive analysis is designed for researchers, scientists, and drug development professionals who rely on precise structural elucidation for the advancement of their work. By presenting experimental data in a clear, comparative format and detailing the methodologies used, this guide serves as a practical resource for the validation of similar aromatic compounds.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **3-Amino-4-methoxybenzanilide** and its structural isomers. These values provide a quantitative basis for the structural assignment of the target molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (400 MHz, DMSO-d<sub>6</sub>)

| Compound                    | Chemical Shift ( $\delta$ ) ppm, Multiplicity, Coupling Constant (J Hz), Integration, Assignment  |
|-----------------------------|---|
| 3-Amino-4-methoxybenzанилід | 9.92 (s, 1H, NH), 7.74 (d, J = 9.0, 2H, Ar-H),<br>7.32 (m, 2H, Ar-H), 7.21 (d, J = 8.0, 2H, Ar-H),<br>7.06 (m, 1H, Ar-H), 6.88 (d, J = 8.0, 1H, Ar-H),<br>4.90 (br s, 2H, NH <sub>2</sub> ), 3.83 (s, 3H, OCH <sub>3</sub> )[1] |
| 3-Amino-4-methoxybenzamide  | Data not explicitly found in search results, but spectra are available for reference.[1]  |
| 4-Amino-3-methoxybenzанилід | No experimental data available in the provided search results.  |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (100 MHz, DMSO-d<sub>6</sub>)

| Compound                    | Chemical Shift ( $\delta$ ) ppm  |
|-----------------------------|--|
| 3-Amino-4-methoxybenzанилід | Specific chemical shifts not explicitly listed in search results, but spectra are available for analysis.    |
| 3-Amino-4-methoxybenzamide  | Specific chemical shifts not explicitly listed in search results, but spectra are available for analysis.[2] |
| 4-Amino-3-methoxybenzанилід | No experimental data available in the provided search results.   |

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

| Compound                   | Key Absorptions ( $\text{cm}^{-1}$ ) and Functional Group Assignments  |
|----------------------------|--|
| 3-Amino-4-methoxybenzalide | N-H stretching (amine and amide), C=O stretching (amide), C-N stretching, C-O stretching (ether), aromatic C-H and C=C stretching. Specific peak values not detailed in search results.  |
| 3-Amino-4-methoxybenzamide | N-H stretching (amine and primary amide), C=O stretching (amide I), N-H bending (amide II), C-N stretching, C-O stretching (ether), aromatic C-H and C=C stretching. Specific peak values not detailed in search results, but spectra are available. <a href="#">[3]</a> <a href="#">[4]</a> |
| 4-Amino-3-methoxybenzalide | No experimental data available in the provided search results.   |

Table 4: Mass Spectrometry Data

| Compound                   | Molecular Ion ( $m/z$ ) and Key Fragments                      |
|----------------------------|--|
| 3-Amino-4-methoxybenzalide | $[\text{M}+\text{H}]^+ = 243$ <a href="#">[1]</a>              |
| 3-Amino-4-methoxybenzamide | $\text{M}^+ = 166$ <a href="#">[5]</a>                         |
| 4-Amino-3-methoxybenzalide | No experimental data available in the provided search results. |

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer.

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is used as an internal standard.
- <sup>1</sup>H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A spectral width of 0 to 200 ppm and a sufficient number of scans are used to observe all carbon signals, including those of quaternary carbons.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are obtained using the KBr (potassium bromide) pellet technique.

- Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground in an agate mortar and pestle with approximately 100-200 mg of dry KBr powder until a homogeneous mixture is obtained. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.
- Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded in the range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectra are acquired using an Electrospray Ionization (ESI) or Electron Ionization (EI) source coupled to a mass analyzer.

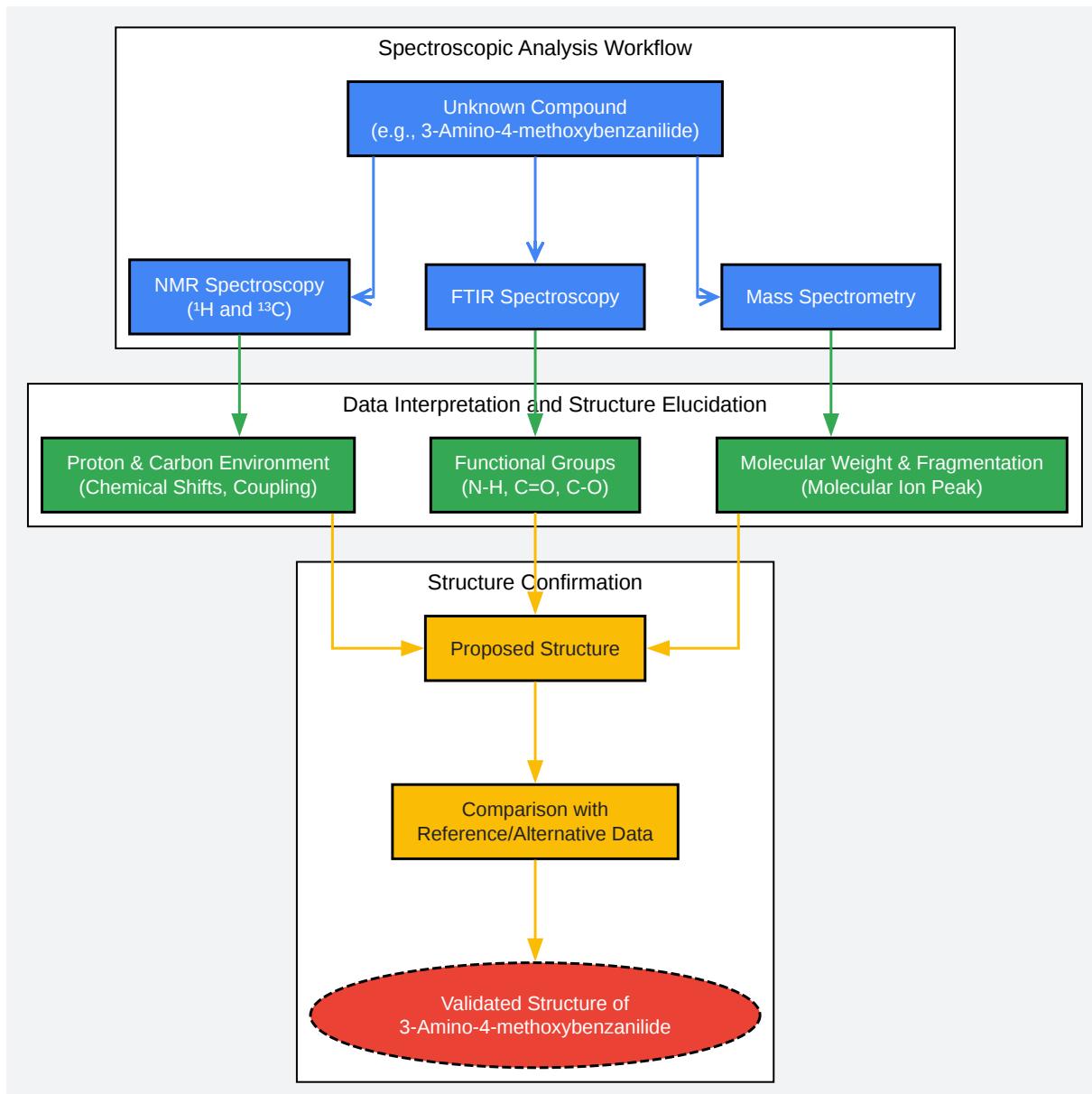
- Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography (LC).
- Ionization: For ESI-MS, the sample solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that desolvate to produce protonated

molecules  $[M+H]^+$ . For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer and detected.

## Visualization of the Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of an unknown compound using the spectroscopic methods described.

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Caption: Workflow for Spectroscopic Validation of Chemical Structure.

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## References

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